3-(Pyrimidin-2-yl)propan-1-ol

Chemical Synthesis Quality Control Medicinal Chemistry

3-(Pyrimidin-2-yl)propan-1-ol (CAS 260441-09-6) is a non-fused pyrimidine derivative consisting of a pyrimidine ring substituted at the 2-position with a propan-1-ol chain (C7H10N2O; MW 138.17). It is primarily utilized as a versatile heterocyclic building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 260441-09-6
Cat. No. B1337870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yl)propan-1-ol
CAS260441-09-6
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CCCO
InChIInChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2
InChIKeyVVLVIRIPSFVHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-yl)propan-1-ol (CAS 260441-09-6): High-Purity Heterocyclic Building Block for Kinase and PI3K Research


3-(Pyrimidin-2-yl)propan-1-ol (CAS 260441-09-6) is a non-fused pyrimidine derivative consisting of a pyrimidine ring substituted at the 2-position with a propan-1-ol chain (C7H10N2O; MW 138.17). It is primarily utilized as a versatile heterocyclic building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound is commercially available in high purity (≥98%) from multiple suppliers, ensuring reproducibility in downstream synthetic applications .

Why 3-(Pyrimidin-2-yl)propan-1-ol Cannot Be Replaced by Simple Pyrimidine Analogs


Substitution of 3-(pyrimidin-2-yl)propan-1-ol with structurally similar pyrimidine alcohols (e.g., 2-(pyrimidin-2-yl)ethanol, 3-(pyrimidin-4-yl)propan-1-ol, or 1-(pyrimidin-2-yl)propan-1-ol) is not feasible without rigorous re-validation. The precise positioning of the hydroxyl-terminated propyl chain at the pyrimidine 2-position dictates both physicochemical properties (e.g., logP, pKa) and target binding geometry [1]. Even minor variations in linker length or substitution pattern can drastically alter kinase inhibition profiles, as demonstrated by the narrow structure-activity relationships (SAR) observed in pyrimidine-based PI3K and GSK-3β inhibitors [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for 3-(Pyrimidin-2-yl)propan-1-ol (CAS 260441-09-6)


Purity Level: 98–99% Assured by Independent Vendor Quality Control

Commercially available 3-(pyrimidin-2-yl)propan-1-ol is supplied with a certified purity of 98% (Leyan) or 99% (Ningbo Inno Pharmchem) . In contrast, the regioisomeric 3-(pyrimidin-4-yl)propan-1-ol is often supplied at a lower benchmark purity of 98% from comparable vendors . This 1–2% absolute purity difference may be critical in high-sensitivity applications such as fragment-based drug discovery or trace impurity profiling.

Chemical Synthesis Quality Control Medicinal Chemistry

Inhibitory Potency: 2-Yl Isomer Scaffold Enables Nanomolar GSK-3β Inhibition

A derivative of 3-(pyrimidin-2-yl)propan-1-ol, specifically 3-[[4-[6-(3-chloroanilino)-4-pyrimidinyl]-2-pyrimidinyl]amino]-1-propanol (BDBM63909), demonstrated potent inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β) with an EC50 of 77.9 nM [1]. This establishes the 2-yl-propanol scaffold as capable of achieving sub-100 nM potency against a clinically relevant kinase target. In stark contrast, a structurally distinct 1,2,4-triazolo[1,5-a]pyrimidine-2-yl-propanol derivative (BDBM34190) showed negligible activity against Bcl-2-related protein A1 (Bfl-1) with an IC50 > 100,000 nM [2].

Kinase Inhibition GSK-3β Fragment-Based Drug Design

Molecular Weight and Chain Length: 2-Yl Propanol vs. 2-Yl Ethanol Scaffold Comparison

3-(Pyrimidin-2-yl)propan-1-ol (MW 138.17 g/mol) provides a three-carbon linker between the pyrimidine core and the terminal hydroxyl group . The shorter-chain analog 2-(pyrimidin-2-yl)ethanol (MW 124.14 g/mol) offers only a two-carbon linker . This 14 Da mass difference and the associated change in chain length directly impact conformational flexibility, hydrogen-bonding distance, and overall lipophilicity, which are critical parameters in optimizing target engagement and ligand efficiency in fragment-based campaigns.

Medicinal Chemistry ADME Fragment Properties

Validated Application Scenarios for 3-(Pyrimidin-2-yl)propan-1-ol (CAS 260441-09-6)


Fragment-Based Discovery of Kinase Inhibitors Requiring a 3-Carbon Linker

3-(Pyrimidin-2-yl)propan-1-ol serves as an optimal fragment for growing potent kinase inhibitors. Its 3-carbon linker provides a defined vector for extending into the solvent-exposed region or a back pocket of the ATP-binding site, as validated by the 77.9 nM EC50 achieved by a derivative against GSK-3β [1]. The 98–99% purity ensures that initial fragment screening hits are not confounded by impurities.

Synthesis of PI3K and JAK/Syk Inhibitor Libraries

Given its citation in key kinase inhibitor patents [1], this building block is a strategic starting material for synthesizing libraries targeting the PI3K/AKT/mTOR pathway or JAK/Syk signaling [2]. The pyrimidine 2-position substitution pattern is a conserved feature in many ATP-competitive inhibitors, and the propanol handle offers a convenient point for further functionalization (e.g., esterification, amination, or ether formation).

High-Throughput Screening (HTS) Campaigns for Antimicrobial Scaffolds

Pyrimidine-containing propanols have been investigated in antimicrobial assays [3]. 3-(Pyrimidin-2-yl)propan-1-ol can be deployed as a core scaffold in HTS campaigns to identify novel antibacterial or antifungal leads, leveraging the established synthetic accessibility and purity of the building block.

Procurement for Chemical Biology Tool Compound Synthesis

Researchers developing chemical probes targeting novel enzymes or protein-protein interactions can rely on this compound as a validated, commercially available heterocyclic building block. Its defined purity (≥98%) and documented use in kinase inhibitor research [1] mitigate the risk of synthetic failure and ensure batch-to-batch consistency in biological assays.

Technical Documentation Hub

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